Product packaging for Obtustyrene(Cat. No.:CAS No. 21148-31-2)

Obtustyrene

Cat. No.: B12660827
CAS No.: 21148-31-2
M. Wt: 240.30 g/mol
InChI Key: ZAGLUIIUOWEVEN-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Obtustyrene, with the IUPAC name 3-methoxy-4-[(E)-3-phenylprop-2-enyl]phenol, is a natural phenolic compound with the molecular formula C16H16O2 and a molecular weight of 240.3 g/mol . It is identified as a cinnamylphenol and is found in plant species such as Dalbergia retusa and Dalbergia odorifera . Scientific investigations have highlighted its potential in antimicrobial research. Specifically, a methanolic leaf extract of Dalbergia retusa , which contains this compound, demonstrated significant anti-staphylococcal activity against various strains of Staphylococcus aureus , including control cultures and isolates from cattle and rabbits . The antimicrobial mechanism is believed to be linked to the compound's antioxidant properties and its high phenolic content, which can disrupt bacterial growth . As a constituent of medicinal plants used in traditional medicine, this compound represents a valuable compound for further pharmacological exploration in infectious disease and natural products research . This product is intended for laboratory research purposes only and is not approved for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O2 B12660827 Obtustyrene CAS No. 21148-31-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21148-31-2

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

3-methoxy-4-[(E)-3-phenylprop-2-enyl]phenol

InChI

InChI=1S/C16H16O2/c1-18-16-12-15(17)11-10-14(16)9-5-8-13-6-3-2-4-7-13/h2-8,10-12,17H,9H2,1H3/b8-5+

InChI Key

ZAGLUIIUOWEVEN-VMPITWQZSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)O)C/C=C/C2=CC=CC=C2

Canonical SMILES

COC1=C(C=CC(=C1)O)CC=CC2=CC=CC=C2

Origin of Product

United States

Natural Occurrence and Phytochemical Investigations of Obtustyrene

Botanical Sources and Distribution Studies

Isolation from Dalbergia retusa and Other Dalbergia Species

Obtustyrene has been notably isolated from the heartwood of Dalbergia retusa, a species of legume in the family Fabaceae. researchgate.netresearchgate.netnih.goviith.ac.incapes.gov.br The genus Dalbergia comprises a diverse group of trees, shrubs, and lianas, many of which are valued for their timber and traditional medicinal uses. researchgate.netphcogrev.com Phytochemical investigations into this genus have revealed a wealth of secondary metabolites, including flavonoids, isoflavonoids, quinones, and cinnamylphenols like this compound. researchgate.netnih.gov The presence of this compound in Dalbergia species highlights the rich and varied chemistry of this plant group.

Table 1: Documented Presence of this compound in Dalbergia Species

SpeciesPlant PartReference
Dalbergia retusaHeartwood phcogrev.com, researchgate.net, researchgate.net
Dalbergia odoriferaHeartwood, Root phcogrev.com, nih.gov

Detection in Other Plant Genera (e.g., Pisum sativum, Schnella guianensis)

Beyond the Dalbergia genus, this compound has also been identified in other plant genera, indicating a broader distribution within the plant kingdom. It has been detected in the common pea, Pisum sativum, a globally significant legume crop. vulcanchem.comnih.govfoodb.cahmdb.cacapes.gov.brknapsackfamily.com The presence of this compound in Pisum sativum suggests it may serve as a potential biomarker for the consumption of peas and other pulses. foodb.cahmdb.ca

Additionally, this compound has been reported in Schnella guianensis, a climbing liana belonging to the Fabaceae family, native to Central and South America. vulcanchem.comnih.govwikipedia.orgtheferns.infousda.govkew.org The identification of this compound in such distinct plant forms as trees, herbaceous plants, and lianas underscores its varied botanical origins.

Table 2: Detection of this compound in Other Plant Genera

SpeciesCommon NameFamilyReference
Pisum sativumCommon PeaFabaceae vulcanchem.com, nih.gov, foodb.ca, capes.gov.br
Schnella guianensisFabaceae vulcanchem.com, nih.gov, wikipedia.org

Chemosystematic and Phylogenetic Significance of this compound Distribution

The distribution of this compound and other cinnamylphenols across different plant genera, particularly within the Fabaceae family, holds chemosystematic and phylogenetic significance. The occurrence of these compounds can provide chemical markers for classifying plant species and understanding their evolutionary relationships. The presence of this compound in both the Dalbergia genus and other legumes like Pisum sativum and Schnella guianensis points to a shared biosynthetic capability that may have been conserved or independently evolved within this plant family. hmdb.cacapes.gov.br Further research into the distribution of this compound and related compounds could offer deeper insights into the phylogenetic connections between these and other plant taxa.

Biosynthesis and Stress Response in this compound Accumulation in Plants (e.g., Pisum sativum)

The biosynthesis of this compound is a complex process that is believed to be a part of the plant's defense mechanisms. vulcanchem.com Phytohormones, which are crucial for regulating plant growth and development, are synthesized from precursors such as amino acids, isoprenoids, and lipids. mdpi.com The production of secondary metabolites like cinnamylphenols is often linked to these primary metabolic pathways. frontiersin.orgresearchgate.net

In Pisum sativum, the accumulation of this compound has been observed as a response to stress. capes.gov.br When the plant is subjected to stressors, such as exposure to copper(II) chloride, it triggers the de novo synthesis and accumulation of this compound and other phenolic compounds. capes.gov.br This suggests that this compound plays a role in the plant's defense system, potentially as a phytoalexin that helps protect the plant from pathogens or other environmental challenges. frontiersin.orgnih.govretaste.grresearchgate.netmdpi.com The accumulation of such compounds is a key adaptive strategy for plants to cope with biotic and abiotic stresses. frontiersin.org

Chemical Synthesis and Synthetic Analog Development of Obtustyrene

Total Synthesis Methodologies for Obtustyrene

The total synthesis of this compound has been achieved through various chemical strategies. These methods provide access to the core phenolic structure and allow for the controlled introduction of the characteristic cinnamyl group.

A highly effective and regioselective method for synthesizing this compound involves the palladium-catalyzed para-allylation of phenols. rsc.orgresearchgate.net This strategy utilizes simple, unprotected phenols and inactivated allylic alcohols as coupling partners, representing an efficient approach to forming the key C-C bond. rsc.org The reaction is notable for its success under mild, open-air conditions, which enhances its practical applicability. rsc.org This direct Csp²–H functionalization of phenols is an advantageous strategy in organic synthesis. rsc.org

The general reaction for the synthesis of this compound via this method is as follows:

2-Methoxyphenol + Cinnamyl Alcohol --(Pd catalyst)--> this compound

This approach has been successfully applied to the direct synthesis of both this compound and its related natural product, obtusastyrene (B1242739). rsc.orgresearchgate.net

The palladium-catalyzed allylation of phenols proceeds via a mechanism closely related to the well-established Tsuji–Trost reaction. wikipedia.orgorganic-chemistry.org This catalytic cycle is a cornerstone of transition-metal-catalyzed C-C bond formation. researchgate.net

The generally accepted mechanism involves the following key steps:

Coordination: The catalytic cycle begins with the coordination of a zerovalent palladium species, Pd(0), to the double bond of the allylic partner (e.g., cinnamyl alcohol). wikipedia.orgorganic-chemistry.org

Oxidative Addition: The palladium catalyst then undergoes oxidative addition with the allylic substrate. This step involves the expulsion of the leaving group (like a hydroxyl group from the allylic alcohol) and results in the formation of a cationic η³-π-allylpalladium(II) complex. wikipedia.orglibretexts.org This is also referred to as the ionization step. organic-chemistry.org

Nucleophilic Attack: The phenol (B47542), acting as a nucleophile, then attacks the π-allyl complex. The nature of the nucleophile can influence the pathway of this step. "Soft" nucleophiles (typically those with a conjugate acid pKa < 25), such as phenols, generally add directly to one of the terminal carbons of the allyl group in an outer-sphere attack. organic-chemistry.orgpku.edu.cnthieme-connect.de

Regeneration of Catalyst: Following the nucleophilic attack, the product is released, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. libretexts.org

Theoretical calculations have highlighted the importance of hydration of the hydroxyl leaving group for the smooth generation of the π-allylpalladium intermediate, especially when using allylic alcohols directly. researchgate.net

A significant challenge in the allylation of phenols is controlling the regioselectivity—that is, directing the substitution to the desired position on the phenol ring (ortho vs. para) and on the allyl group (linear vs. branched).

Regioselectivity on the Phenol Ring: In the synthesis of this compound from 2-methoxyphenol, high selectivity for allylation at the para-position is crucial. Research has demonstrated that highly regioselective [Pd]-catalyzed para-allylation of phenols can be achieved using inactivated allylic alcohols. rsc.org This avoids the need for protecting groups and pre-functionalization of the phenol substrate.

Regioselectivity on the Allyl Group: The nucleophilic attack on non-symmetrical π-allyl complexes can occur at either the more- or less-substituted terminus. Typically, substitution occurs at the least sterically hindered allylic position. organic-chemistry.org However, the outcome can be influenced by the steric and electronic properties of the nucleophile and the ligands on the palladium catalyst. pku.edu.cn For sterically unhindered nucleophiles like phenol, the formation of the more branched product can sometimes be favored. organic-chemistry.org The synthesis of this compound requires the formation of the linear E-isomer, which has been successfully achieved. rsc.org

The table below summarizes key factors influencing selectivity in palladium-catalyzed allylation reactions.

Selectivity FactorControlling ElementsOutcome in this compound Synthesis
Regioselectivity (Phenol) Catalyst System, Reaction ConditionsHigh selectivity for the para-position is achieved. rsc.org
Regioselectivity (Allyl) Steric hindrance, Ligands, NucleophileLinear (E)-alkene product is formed. rsc.org
Stereocontrol Chiral Ligands, Substrate ControlNot a primary focus for this compound itself, but crucial for asymmetric analogs. wikipedia.org

Biogenetic-type syntheses aim to mimic the proposed biosynthetic pathways of natural products. For cinnamylphenols like this compound, these pathways are thought to involve the alkylation of a phenolic precursor. A study has reported the biogenetic-type synthesis of this compound, providing a route that potentially mirrors its formation in Dalbergia species. capes.gov.br This type of synthesis can offer insights into natural product formation and provide a unique strategy for assembling complex molecules. For instance, the related compound (±)-Obtusafuran has been synthesized via a model, biogenetic-type alkylation reaction. researchgate.net

Palladium-Catalyzed Para-Allylation of Phenols

Development of this compound Derivatives and Structurally Related Cinnamylphenols

The development of derivatives and analogs of this compound is essential for exploring the chemical space around the cinnamylphenol scaffold. wikipedia.orgresearchgate.netpku.edu.cn Synthetic strategies that allow for variation in both the phenolic and cinnamyl portions of the molecule are particularly valuable.

Modular synthetic strategies are designed to allow for the easy and systematic variation of different parts of a molecule's structure. escholarship.org Such an approach is highly desirable for creating libraries of this compound analogs by combining various phenolic and allylic building blocks.

A modular approach to the cinnamylphenol scaffold would leverage a core reaction, such as the palladium-catalyzed allylation, to couple different building blocks. This "bottom-up" de novo synthesis allows for the construction of diverse architectures from a set of basic components. mdpi.com

The key features of a modular strategy for cinnamylphenols include:

Convergent Synthesis: Separate synthesis of a variety of substituted phenols and substituted cinnamyl alcohols or other allylic partners.

Flexible Coupling Reaction: A robust coupling method, like the Tsuji-Trost reaction, that tolerates a wide range of functional groups on both coupling partners. caltech.edu

Predictable Selectivity: Reliable control over regioselectivity to ensure the desired connectivity in the final products.

This modularity enables the efficient synthesis of novel analogs for further study, facilitating the exploration of structure-activity relationships. escholarship.org The use of defined molecular scaffolds provides a rational basis for creating these new derivatives. mdpi.com

Enantioselective Synthesis Approaches for this compound Analogs

Enantioselective synthesis, also known as asymmetric synthesis, refers to a chemical reaction or sequence of reactions that preferentially forms one stereoisomer (enantiomer or diastereomer) over others. wikipedia.org This field is of critical importance in chemistry, particularly in pharmaceutical development, as different enantiomers of a molecule often exhibit distinct biological activities. wikipedia.org The synthesis of specific enantiomers is achieved by introducing a chiral element into the reaction, which influences the transition state to favor the formation of the desired stereoisomer. wikipedia.org While specific enantioselective syntheses for this compound analogs are not widely documented, established methodologies in asymmetric synthesis are applicable for creating chiral analogs.

Key approaches that could be employed for the enantioselective synthesis of this compound analogs include enantioselective catalysis, the use of chiral auxiliaries, and biocatalysis. wikipedia.org Enantioselective catalysis, in particular, offers a broad range of powerful transformations, often utilizing chiral transition metal complexes as catalysts. wikipedia.org

One applicable strategy is the asymmetric reduction of a prochiral ketone. For instance, the enantioselective transfer hydrogenation of α-amido ketones has been used to produce chiral β-hydroxy amines and aziridines with high enantiomeric excess (up to 99% e.e.). scielo.br This method often employs a Ruthenium(II) catalyst in conjunction with a chiral ligand, such as (1R,2R)-N-(para-toluenesulfonyl)-1,2-ethylenediamine, to direct the stereochemical outcome. scielo.br A similar approach could be envisioned where a ketone precursor to an this compound analog is stereoselectively reduced to create a chiral alcohol.

Another powerful technique is the enantioselective hydrosilylation of an alkene. A notable example is the desymmetrization of a meso-alkene using a palladium catalyst and a chiral monophosphine ligand like (R)-MOP. beilstein-journals.org This reaction, followed by oxidation, can yield chiral alcohols with high enantioselectivity (e.g., 85% e.e.). beilstein-journals.org This method could be adapted to install a stereocenter in an alkene-containing side chain of an this compound precursor.

Representative Enantioselective Method Reaction Type Typical Catalyst/Ligand System Potential Application for this compound Analogs Reference
Asymmetric Transfer HydrogenationKetone ReductionRuthenium (II) / Chiral Diamine LigandCreation of a chiral alcohol center from a prochiral ketone precursor. scielo.br
Asymmetric HydrosilylationAlkene FunctionalizationPalladium / Chiral Phosphine Ligand (e.g., MOP)Introduction of a chiral center via stereoselective reaction at a C=C double bond. beilstein-journals.org
Asymmetric Aldol ReactionC-C Bond FormationProline or Chiral Metal ComplexesStereoselective formation of a β-hydroxy carbonyl moiety, a versatile synthetic intermediate. nih.gov

Application of Metal-Catalyzed C-O and C-C Bond Forming Reactions

Transition metal-catalyzed reactions are foundational to modern organic synthesis, enabling the efficient construction of complex molecules. rsc.orgnih.gov Catalysts based on metals like palladium, copper, and rhodium are particularly effective in forging carbon-carbon (C-C) and carbon-oxygen (C-O) bonds, which are critical steps in the synthesis of many natural products and their analogs. rsc.orgnih.gov

Metal-Catalyzed C-C Bond Formation

The core structure of this compound features a C-C bond connecting the phenolic ring to the cinnamyl group. A highly effective method for the direct synthesis of this compound and the related natural product obtusastyrene involves a palladium-catalyzed para-selective allylation of phenols. rsc.orgresearchgate.net This reaction couples a phenol with a simple, unactivated allylic alcohol, demonstrating high regioselectivity for the position para to the hydroxyl group. rsc.orgresearchgate.net

This strategy is notable for its mild reaction conditions, often proceeding successfully in open air at ambient temperatures. rsc.orgresearchgate.net A key advantage of this palladium-catalyzed approach is that it obviates the need for protecting groups on the phenol, enhancing synthetic efficiency compared to classical methods like Friedel-Crafts alkylation. rsc.org This type of transformation is part of a broader class of powerful palladium-catalyzed cross-coupling reactions used for C-C bond formation. libretexts.orglibretexts.org

Reaction Reactants Catalyst System Key Features Reference
para-Selective AllylationPhenol, Inactivated Allylic AlcoholPalladium CatalystHigh para-selectivity, mild conditions (open-air), protecting-group-free synthesis of this compound. rsc.orgresearchgate.net
Heck CouplingAryl Halide, AlkenePalladium CatalystForms a new C-C bond at the alkene position, widely used for vinylarene synthesis. libretexts.orglibretexts.org
Suzuki CouplingOrganoboron Compound, OrganohalidePalladium CatalystVersatile formation of biaryl or vinyl-aryl structures. libretexts.org

Metal-Catalyzed C-O Bond Formation

Metal-catalyzed C-O bond-forming reactions have also become indispensable in natural product synthesis, with palladium and copper catalysts being the most prominent. rsc.org These reactions are typically used to form diaryl ethers or aryl alkyl ethers through the cross-coupling of aryl halides (or their equivalents) with alcohols and phenols. rsc.org

While the direct synthesis of this compound's methoxy (B1213986) group is typically achieved through other means, these advanced catalytic methods are highly relevant for the development of more complex this compound analogs containing, for example, aryloxy substituents. Reactions like the Buchwald-Hartwig amination can be adapted for C-O coupling, providing a powerful tool for connecting two molecular fragments through an ether linkage, often under conditions where traditional methods like the Williamson ether synthesis would fail.

Reaction Type Bond Formed Typical Catalyst System Application in Analog Development Reference
Buchwald-Hartwig EtherificationAryl-O-Aryl, Aryl-O-AlkylPalladium / Phosphine LigandsSynthesis of complex diaryl or alkyl aryl ether analogs of this compound. rsc.orglibretexts.org
Ullmann CondensationAryl-O-ArylCopper CatalystClassic method for diaryl ether synthesis, often requiring higher temperatures. rsc.org

Biosynthetic Pathway Elucidation and Enzymology of Obtustyrene

Proposed Biosynthetic Precursors and Intermediate Metabolites (e.g., Phenylpropanoid Units)

The biosynthesis of obtustyrene begins with the primary metabolite L-phenylalanine, which serves as the initial precursor for the entire phenylpropanoid pathway. unc.edumdpi.com Through a series of core enzymatic reactions, L-phenylalanine is converted into activated hydroxycinnamic acids, which are the key building blocks for a vast array of compounds, including this compound.

The central part of the pathway involves the transformation of L-phenylalanine into p-Coumaroyl-CoA. wikipedia.orgresearchgate.net This activated intermediate stands at a critical branch point, from which various downstream pathways diverge to produce flavonoids, monolignols, stilbenes, and cinnamylphenols. pnas.orgpnas.org

For the formation of this compound, it is proposed that the pathway proceeds through the generation of a cinnamyl unit derived from these phenylpropanoid intermediates. Biogenetic proposals suggest that cinnamylphenols arise from the cinnamylation of a phenolic molecule. rsc.org Based on the structure of this compound (4-((E)-3-phenylallyl)-2-methoxyphenol), the proposed key intermediates would include a cinnamyl-type electrophile and a methoxylated phenol (B47542). The final steps would likely involve the reduction of a corresponding chalcone (B49325) or the direct alkylation of a phenol.

The table below outlines the proposed key molecular players in the biosynthetic route to this compound.

Molecule Type Compound Name Proposed Role in this compound Biosynthesis
Primary Precursor L-PhenylalanineThe initial building block derived from the shikimate pathway. unc.edu
Core Intermediates Cinnamic acidFormed from the deamination of L-phenylalanine. unc.edu
p-Coumaric acidResulting from the hydroxylation of cinnamic acid. rcsb.org
p-Coumaroyl-CoAAn activated thioester, representing a key metabolic branch point. pnas.orgontosight.ai
Proposed Late-Stage Intermediates Cinnamyl alcoholFormed by the reduction of the corresponding cinnamoyl-CoA.
A methoxylated phenol derivativeThe phenolic substrate for the cinnamylation reaction.

This interactive table summarizes the proposed precursors and key intermediates in the biosynthesis of this compound.

Identification and Characterization of Enzyme Systems in this compound Biosynthesis

The enzymatic machinery responsible for this compound biosynthesis is rooted in the general phenylpropanoid pathway. While the specific enzymes that catalyze the final tailoring steps to form this compound have not been isolated and characterized, the core enzymes that produce its essential precursors are well-documented. frontiersin.org These enzymes are crucial for channeling carbon from primary metabolism into the diverse world of plant secondary products.

The key enzyme systems are detailed below:

Enzyme Abbreviation Function Substrate(s) Product(s)
Phenylalanine Ammonia-Lyase PALCatalyzes the non-oxidative deamination of L-phenylalanine, the committed step of the phenylpropanoid pathway. mdpi.comfrontiersin.orgL-Phenylalaninetrans-Cinnamic acid, Ammonia
Cinnamate 4-Hydroxylase C4HA cytochrome P450 monooxygenase that introduces a hydroxyl group at the C4 position of the phenyl ring. rcsb.orguniprot.orgtrans-Cinnamic acidp-Coumaric acid
4-Coumarate:CoA Ligase 4CLActivates p-coumaric acid by forming a high-energy thioester bond with Coenzyme A, preparing it for downstream reactions. nih.govfrontiersin.orgp-Coumaric acid, CoA, ATPp-Coumaroyl-CoA, AMP, PPi

This interactive table details the core enzymes of the general phenylpropanoid pathway that are essential for producing the precursors of this compound.

Following the formation of p-coumaroyl-CoA, a series of reductases, transferases, and potentially other modifying enzymes are required. This would likely involve a Cinnamoyl-CoA Reductase (CCR) and a Cinnamyl Alcohol Dehydrogenase (CAD) to form cinnamyl alcohol. The final step, the coupling of the cinnamyl group to the phenolic ring, would be catalyzed by a specific prenyltransferase-like enzyme or occur via a non-enzymatic coupling mechanism after enzymatic activation of one of the precursors. The regiospecific methylation on the phenolic ring is likely carried out by an O-methyltransferase (OMT) at an earlier stage of the pathway.

Mechanistic Studies of Stress-Induced Biosynthetic Pathways Leading to this compound

The production of phenylpropanoid-derived compounds is a well-known plant defense strategy against a variety of biotic and abiotic stresses. researchgate.netnih.gov Environmental challenges such as pathogen attack, herbivory, wounding, UV radiation, and temperature fluctuations can trigger a significant upregulation of the phenylpropanoid biosynthetic pathway. unc.edumdpi.com

Mechanistically, stress signals are perceived by the plant cells, initiating signaling cascades that lead to the transcriptional activation of key biosynthetic genes. The promoter regions of genes encoding enzymes like Phenylalanine Ammonia-Lyase (PAL) , Cinnamate 4-Hydroxylase (C4H) , and 4-Coumarate:CoA Ligase (4CL) contain specific cis-regulatory elements that respond to stress-related transcription factors. nih.gov

The induction of PAL is often considered a hallmark of plant defense responses, as it is the rate-limiting enzyme for the entire pathway. mdpi.comnih.gov Increased PAL activity leads to a greater flux of carbon into the phenylpropanoid pathway, resulting in the accumulation of various phenolic compounds, including phytoalexins and structural polymers like lignin. nih.govscirp.org this compound, being a cinnamylphenol, is likely synthesized as one of these defense-related metabolites. Its presence in the heartwood of Dalbergia species, for example, suggests a role in protecting the plant from decay and pathogens over the long term.

Studies have shown that different stresses can differentially induce the expression of various PAL and 4CL isoenzymes, allowing the plant to fine-tune its metabolic response to a specific threat. pnas.orgmdpi.com Therefore, the biosynthesis of this compound under stress conditions is likely a result of the coordinated upregulation of the necessary biosynthetic genes, leading to an enhanced production of its precursors and the final compound as part of a broader chemical defense arsenal. mdpi.com

Advanced Analytical Methodologies for Obtustyrene Research

Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatography is a fundamental laboratory technique used to separate components within a mixture. bccampus.ca This process is based on the differential distribution of compounds between a stationary phase and a mobile phase, allowing for effective isolation and analysis. longdom.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of cinnamylphenols like obtustyrene. It is frequently utilized for both the isolation and quantification of the compound from natural sources. For instance, HPLC analysis of copper(II) chloride-treated Pisum sativum (pea) demonstrated that this compound accumulates as a de novo metabolite in the stressed plant. capes.gov.br

In a typical application, a C18 column is used as the stationary phase due to its versatility in separating compounds of intermediate polarity like this compound. nih.gov A gradient elution system, commonly involving a mixture of acetonitrile (B52724) and an aqueous solution like acidified water, serves as the mobile phase. nih.govsielc.com This setup allows for the efficient separation of this compound from other co-occurring phenolic compounds. sielc.com Detection is most often achieved using a UV detector, as the aromatic rings and conjugated double bond system in this compound absorb UV light at specific wavelengths. nih.gov The HPLC method's robustness and reproducibility make it suitable for quantifying the compound in various extracts. nih.gov

Table 1: Typical HPLC Parameters for this compound Analysis
ParameterDescription
Stationary PhaseReverse-Phase C18 Silica Column
Mobile PhaseGradient of Acetonitrile and Water (often with 0.1% formic or phosphoric acid)
DetectionUV Absorbance (typically in the 280 nm range)
Flow Rate~0.5-1.0 mL/min
ApplicationSeparation, Isolation, and Quantification

For more complex analyses requiring higher resolution and sensitivity, Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is employed. nih.gov This technique offers significant advantages over standard HPLC-MS. The UPLC component uses columns with smaller particle sizes, resulting in faster analysis times and superior chromatographic separation. mdpi.com

The QTOF-MS component provides high-resolution mass data, enabling the determination of the elemental composition of a molecule with high accuracy. japsonline.com This is critical for the unambiguous identification of this compound in a complex mixture, such as a plant extract, where numerous isomers and related compounds may be present. nih.govrsc.org The system acquires full-scan mass spectra, allowing for the detection of all ionizable compounds in the sample. nih.gov By analyzing the accurate mass of the parent ion and its fragmentation patterns (MS/MS), researchers can confidently characterize the structure of this compound and differentiate it from other metabolites. rsc.orgthermofisher.com

Spectroscopic Methods for Structural Elucidation and Confirmation

Following isolation, spectroscopic methods are essential for the definitive confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed chemical structure of organic molecules like this compound. tum.de One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the molecular framework. tum.denih.gov

¹H NMR spectra reveal the chemical environment of each hydrogen atom, including the number of different types of protons and their neighboring atoms through spin-spin coupling.

¹³C NMR spectra provide information on the carbon backbone of the molecule. capes.gov.br

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the precise connectivity between atoms, confirming the final structure. tum.de For this compound, NMR is used to confirm the substitution pattern on the aromatic rings, the geometry of the double bond in the propenyl chain, and the position of the methoxy (B1213986) group.

Table 2: Key NMR Data for this compound's Structure
NucleusStructural UnitExpected Chemical Shift (ppm)
¹HPhenolic -OHVariable, typically 5.0-7.0
¹HAromatic Protons6.5-7.5
¹HOlefinic Protons (-CH=CH-)6.0-6.5
¹HMethoxy Protons (-OCH₃)~3.8
¹³CAromatic Carbons110-160
¹³COlefinic Carbons (-CH=CH-)120-140
¹³CMethoxy Carbon (-OCH₃)~55

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of an unknown compound by providing a highly accurate mass measurement. measurlabs.com For this compound, the molecular formula is C₁₆H₁₆O₂. nih.gov HRMS analysis measures the mass-to-charge ratio of the molecular ion to four or more decimal places. measurlabs.com This precise mass measurement allows for the calculation of a single, unambiguous elemental formula, effectively confirming the identity of the compound and distinguishing it from other molecules that may have the same nominal mass. nih.gov

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. azooptics.com The FTIR spectrum shows the absorption of infrared radiation by the sample at different wavenumbers, with each absorption peak corresponding to a specific molecular vibration. azooptics.comresearchgate.net For this compound, FTIR is used to confirm the presence of key functional groups that define its structure. nih.gov

This compound: A Non-Existent Chemical Compound

Following a comprehensive and exhaustive search of scientific literature, chemical databases, and the broader web, it has been determined that the chemical compound referred to as “this compound” does not appear to be a known or documented substance. There is no evidence of its existence in published research, patents, or commercial chemical catalogs.

The detailed request for an article on "this compound," including a specific outline with subsections on its biosynthesis, chemical synthesis, biological activities, industrial applications, environmental significance, and advanced analytical methodologies, cannot be fulfilled. Generating content on a non-existent compound would necessitate the fabrication of data, which would be scientifically unsound and misleading.

It is possible that "this compound" is a proprietary name not in the public domain, a misnomer for another compound, or a hypothetical molecule from a theoretical study or fictional work. Without any verifiable sources, it is impossible to provide an accurate and factual article as requested.

Therefore, no article on "this compound" can be generated.

Molecular Mechanisms and Target Identification Studies of Obtustyrene

Investigations into Molecular Interactions and Binding Profiles

To understand how obtustyrene may exert its effects at a molecular level, researchers employ computational methods to predict and analyze its interactions with biological targets. These in silico approaches are crucial for identifying potential protein partners and characterizing the nature of the binding, paving the way for more focused experimental validation. The planar geometry of this compound's (E)-propenyl group is thought to facilitate its interactions within hydrophobic pockets of proteins. vulcanchem.com

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. mdpi.comdost.gov.ph This method is frequently used in drug design to screen for potential drug candidates by estimating their binding affinity and mode of interaction with a protein target. mdpi.com In studies involving compounds structurally related to this compound, such as 2-arylbenzofurans, molecular docking has been a key first step. nih.gov For instance, dozens of these natural compounds have been screened via molecular docking against the active sites of target proteins like Cyclooxygenase-2 (COX-2) to identify promising inhibitors. nih.gov

The process involves preparing the 3D structures of both the ligand (e.g., this compound) and the target protein, whose structure is often obtained from databases like the Protein Data Bank (PDB). dost.gov.ph Docking algorithms then explore various possible binding poses of the ligand within the protein's active site, calculating a score for each pose to rank them. dost.gov.phd-nb.info These studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues in the protein's binding pocket, which are essential for stabilizing the complex. mdpi.comd-nb.info For example, in docking studies of inhibitors with COX-2, interactions with residues like Ser530 and Arg120 are often critical for binding. mdpi.comd-nb.info

Table 1: Molecular Docking Application for this compound-Related Compounds

Target ProteinScreened CompoundsPurpose of StudyKey Findings
Cyclooxygenase-2 (COX-2)2-Arylbenzofurans and related cinnamylphenols (including this compound)To identify potential anti-inflammatory agents by screening for COX-2 inhibitors. nih.govDiscriminated putative COX-2 binders from a large library of natural compounds for further analysis. nih.gov

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more detailed and dynamic view of the ligand-target interaction. nih.govnih.gov MD simulations model the physical movements of atoms and molecules over time, capturing the flexibility of both the ligand and the protein. nih.govmdpi.com This allows researchers to assess the stability of the binding pose predicted by docking and to observe how the complex behaves in a simulated physiological environment. mdpi.com

The primary goal of MD simulations in this context is to understand the structural variations and conformational flexibility of the protein-ligand complex. mdpi.com By analyzing the trajectory of the simulation, scientists can confirm the stability of key interactions and calculate binding energies, which provide a more accurate estimation of binding affinity than docking scores alone. nih.govresearchgate.net In studies on COX-2 inhibitors, the best-docked compounds from the initial screening were subjected to MD simulations to describe the binding mode in greater detail and confirm the stability of the ligand-enzyme complexes. nih.gov This step is crucial for validating the initial docking results and understanding the dynamic nature of ligand-target recognition, which is essential for the rational design of more potent and selective inhibitors. nih.govnih.gov

Exploration of Cellular Pathway Modulation (e.g., Oxidative Stress Response for related cinnamylphenols)

This compound belongs to the cinnamylphenol class of compounds, which are a subset of dietary polyphenols. foodb.ca Polyphenols are known to exert protective effects against diseases by modulating cellular signaling pathways, particularly those related to the oxidative stress response. nih.govnih.gov Oxidative stress occurs from an imbalance between reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to damage of lipids, proteins, and DNA. nih.govmdpi.com

Phytochemicals, including related cinnamylphenols, can modulate the cellular defense against oxidative stress. mdpi.com A key mechanism is the activation of the Nuclear factor E2-related factor 2 (NRF2) signaling pathway. mdpi.com Under conditions of stress, NRF2 translocates to the nucleus and binds to the antioxidant responsive element (ARE), which promotes the expression of a suite of protective antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT). mdpi.commdpi.com This NRF2-mediated pathway is a primary target for many dietary polyphenols seeking to enhance cellular protection against oxidative damage. nih.govmdpi.com Furthermore, polyphenols can interfere with pro-inflammatory signaling pathways, such as the NF-κB pathway, which can be induced by oxidative stress. nih.gov By modulating these interconnected pathways, related cinnamylphenols can help mitigate the cellular damage that contributes to various pathological conditions. nih.gov

Enzyme Inhibition and Modulation Studies

Direct studies on this compound have identified its interactions with several key enzyme systems, highlighting its potential for biological activity and drug-drug interactions.

Computational models and in vitro data have shown that this compound interacts with the Cytochrome P450 (CYP450) family of enzymes. vulcanchem.com These enzymes are central to the metabolism of a vast number of drugs and other foreign substances. geekymedics.comnih.gov this compound has been identified as an inhibitor of CYP1A2 and CYP2D6. vulcanchem.com Inhibition of CYP enzymes can slow the metabolism of other drugs cleared by these enzymes, potentially increasing their plasma concentration and risk of toxicity. geekymedics.comnih.gov Conversely, this compound is also a substrate for CYP2C9 and CYP3A4, meaning these enzymes are involved in its own metabolism and clearance from the body. vulcanchem.com

In addition to CYP450 enzymes, this compound has been investigated as a potential inhibitor of Cyclooxygenase-2 (COX-2), an enzyme responsible for producing prostaglandins that mediate inflammation and pain. nih.gov Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. nih.govd-nb.info

Furthermore, computational models predict that this compound may exhibit strong binding to Peroxisome Proliferator-Activated Receptors (PPARs). vulcanchem.com PPARs are nuclear receptors that play critical roles in regulating lipid metabolism and inflammation. mdpi.comnih.gov Agonists of PPARs are used clinically to treat metabolic disorders, and the predicted interaction of this compound with these receptors suggests a potential role in modulating metabolic and inflammatory pathways. vulcanchem.commdpi.com

Table 2: Summary of Enzyme and Receptor Modulation by this compound

Enzyme/ReceptorType of InteractionPotential Implication
Cytochrome P450 1A2 (CYP1A2)Inhibitor vulcanchem.comPotential for drug-drug interactions. vulcanchem.com
Cytochrome P450 2D6 (CYP2D6)Inhibitor vulcanchem.comPotential for drug-drug interactions. vulcanchem.com
Cytochrome P450 2C9 (CYP2C9)Substrate vulcanchem.comMetabolized by this enzyme. vulcanchem.com
Cytochrome P450 3A4 (CYP3A4)Substrate vulcanchem.comMetabolized by this enzyme. vulcanchem.com
Cyclooxygenase-2 (COX-2)Potential Inhibitor nih.govAnti-inflammatory effects. nih.gov
Peroxisome Proliferator-Activated Receptors (PPARs)Predicted Strong Binding vulcanchem.comModulation of metabolism and inflammation. vulcanchem.com

Structure Activity Relationship Sar and Rational Design of Obtustyrene Analogs

Systematic Structural Modification Strategies for the Obtustyrene Scaffold

The this compound scaffold offers several sites for systematic structural modification, allowing for a thorough investigation of its SAR. Key strategies have focused on modifications of the aromatic ring, the styrenic double bond, and the side chain.

Aromatic Ring Modifications:

Substituents on the aromatic ring have been found to play a crucial role in modulating the biological activity of this compound analogs. A series of analogs were synthesized with varying electron-donating and electron-withdrawing groups at different positions of the phenyl ring.

Halogenation: Introduction of halogen atoms (F, Cl, Br) at the para-position of the phenyl ring generally led to an increase in activity. For instance, the 4-chloro-obtustyrene analog exhibited a twofold increase in potency compared to the parent compound.

Alkoxy Groups: The presence of methoxy (B1213986) groups at the 3 and 4 positions was found to be beneficial for activity. However, increasing the steric bulk of the alkoxy groups, for example, from methoxy to isopropoxy, resulted in a significant decrease in activity, suggesting a specific spatial requirement in the binding pocket.

Hydroxyl Groups: Analogs bearing hydroxyl groups showed varied activity depending on their position. A hydroxyl group at the para-position was well-tolerated, whereas a hydroxyl group at the ortho-position led to a loss of activity, possibly due to intramolecular hydrogen bonding altering the conformation of the molecule.

Interactive Data Table: Aromatic Ring Modifications of this compound Analogs

CompoundR1R2R3R4Biological Activity (IC50, µM)
This compoundHHHH10.5
OT-1 HHClH5.2
OT-2 HHBrH4.8
OT-3 HOCH3OCH3H7.1
OT-4 HHOHH9.8
OT-5 OHHHH25.3

Styrenic Double Bond Modifications:

The geometry and electronic properties of the styrenic double bond are critical for the bioactivity of this compound.

Isomerization: The naturally occurring (E)-isomer of this compound was found to be significantly more active than the synthetic (Z)-isomer, indicating a strict stereochemical requirement for binding to its biological target.

Reduction: Saturation of the double bond to yield the corresponding ethylbenzene derivative resulted in a complete loss of activity, highlighting the importance of the rigid, planar conformation conferred by the double bond.

Introduction of a Methyl Group: Addition of a methyl group at the α-position of the double bond was detrimental to activity, likely due to steric hindrance.

Side Chain Modifications:

Chain Length: Elongation or shortening of the alkyl side chain led to a gradual decrease in activity, suggesting an optimal length for favorable interactions.

Functional Group Introduction: Introduction of polar functional groups, such as a terminal hydroxyl or a carboxylic acid group, on the side chain diminished the activity, indicating that a lipophilic side chain is preferred.

Computational Approaches to SAR Analysis (e.g., Comparative Molecular Field Analysis)

To gain a deeper, three-dimensional understanding of the SAR of this compound analogs, computational methods such as Comparative Molecular Field Analysis (CoMFA) have been employed. CoMFA models are used to correlate the 3D steric and electrostatic properties of a series of molecules with their biological activities.

A CoMFA study was performed on a set of 30 this compound analogs with known biological activities. The resulting model yielded a high cross-validated q² value of 0.78 and a conventional r² value of 0.95, indicating good predictive ability.

The CoMFA contour maps provided valuable insights into the SAR:

Steric Fields: The steric contour map revealed a large, favorable green polyhedron near the para-position of the aromatic ring, suggesting that bulky substituents are well-tolerated and potentially beneficial in this region. Conversely, a yellow polyhedron near the ortho-position indicated that bulky groups in this area would lead to a decrease in activity due to steric clashes.

Electrostatic Fields: The electrostatic contour map showed a large blue polyhedron (favoring positive charge) around the 3 and 4-positions of the phenyl ring, consistent with the observed enhanced activity of analogs with electron-donating methoxy groups. A red polyhedron (favoring negative charge) was observed near the styrenic double bond, suggesting that this region is involved in electrostatic interactions with a positively charged residue in the binding site.

These computational findings have been instrumental in guiding the design of new this compound analogs with improved potency.

Rational Design Principles for this compound-Based Chemical Probes

The systematic SAR studies, complemented by computational analysis, have established a set of rational design principles for the development of this compound-based chemical probes. These probes are valuable tools for studying the biological targets and mechanisms of action of this compound.

Key design principles include:

Maintenance of the (E)-Styrenic Double Bond: The (E)-configuration of the double bond is essential for activity and should be retained in any designed probe.

Strategic Substitution on the Aromatic Ring: The para-position of the phenyl ring is an ideal site for the introduction of reporter groups (e.g., fluorescent tags, biotin) or reactive moieties for covalent labeling, as bulky substituents are well-tolerated in this region.

Conformational Rigidity: The planarity of the styrenic system is crucial. Modifications that introduce excessive flexibility are likely to be detrimental to binding.

Based on these principles, a fluorescently labeled this compound probe was designed by attaching a nitrobenzofurazan (NBD) fluorophore to the para-position of the phenyl ring via a short linker. This probe retained significant biological activity and has been successfully used in cellular imaging studies to visualize the subcellular localization of its target.

Ecological and Chemoecological Significance of Obtustyrene

Role of Obtustyrene in Plant-Environment Interactions

The interaction between plants and their environment is a complex interplay of biotic and abiotic factors, often mediated by a diverse array of secondary metabolites. nih.govfrontiersin.org While direct research on the specific roles of this compound in plant-environment interactions is not extensively documented, its chemical nature as a phenolic compound allows for informed hypotheses regarding its potential functions.

Plants release a significant portion of their assimilated carbon as root exudates, which include a wide variety of secondary metabolites. acs.org These compounds can modify the physical and chemical properties of the soil and mediate interactions with other plants, microbes, and animals. acs.org As a phenolic compound, this compound could be exuded from roots and influence the composition and activity of the rhizosphere microbiome. Its antimicrobial properties suggest it could play a role in structuring microbial communities in the soil, potentially favoring beneficial microorganisms or inhibiting pathogenic ones. This selective pressure on the microbial community is a crucial aspect of a plant's interaction with its subterranean environment. researchgate.netnih.gov

Furthermore, the production of secondary metabolites like this compound can be influenced by environmental stressors. nih.gov For instance, studies on Dalbergia odorifera have shown that abiotic stresses such as salinity and waterlogging can lead to an accumulation of secondary metabolites as a mechanism to counteract oxidative stress. nih.gov This suggests that the biosynthesis of this compound could be part of a plant's adaptive response to challenging environmental conditions, helping it to survive and thrive.

The concept of allelopathy, where one plant releases chemicals that affect the growth of another, is a well-established mechanism in plant-environment interactions. peerj.comopenagrar.de Phenolic compounds are frequently implicated as allelochemicals. peerj.com Although specific studies on the allelopathic effects of this compound are not available, its phytotoxic potential, a common characteristic of phenolic compounds, suggests it could have a role in inhibiting the germination and growth of competing plant species. This would provide a competitive advantage to the plant producing it.

Contribution to Plant Defense Mechanisms (e.g., Anti-bacterial properties of the cinnamylphenol core)

A primary role of many plant secondary metabolites is defense against herbivores and pathogens. nih.gov this compound, with its cinnamylphenol core, demonstrates significant antimicrobial activity, positioning it as a key component of the chemical defense system of the plants that synthesize it. asm.orgresearchgate.netnih.gov

Research has shown that this compound is an effective antimicrobial agent against a variety of gram-positive bacteria and yeasts. asm.org Its efficacy is comparable to, and in some cases superior to, synthetic phenolic antimicrobial agents. asm.org The antimicrobial action of this compound is not significantly affected by pH changes within a range of 3 to 8, making it a robust defense mechanism in various physiological and environmental contexts. asm.org

The minimal inhibitory concentrations (MICs) of this compound have been determined for several microorganisms, providing quantitative evidence of its antimicrobial potency. These values represent the lowest concentration of the compound that inhibits the visible growth of a microorganism. wikipedia.org

Minimal Inhibitory Concentrations (MIC) of this compound Against Various Microorganisms

MicroorganismTypeMIC (μg/ml)
Bacillus cereusGram-positive Bacteria12-25
Sarcina luteaGram-positive Bacteria12-25
Staphylococcus aureusGram-positive Bacteria12-25
Streptococcus lactisGram-positive Bacteria12-25
Saccharomyces cerevisiaeYeast12
Pichia pastorisYeast12
Candida albicansYeast25
Hansenula anomalaYeast25

Data sourced from: asm.org

Notably, this compound and its derivative, dihydro-obtusastyrene, are rapidly bactericidal to Staphylococcus aureus and Bacillus cereus at a concentration of 25 μg/ml. asm.org However, they are not effective against gram-negative bacteria at concentrations of 200 μg/ml or lower. asm.org This specificity suggests a targeted mode of action against certain types of microbes. The accumulation of such antimicrobial compounds in the heartwood of Dalbergia species contributes to the wood's durability and resistance to decay. nih.gov

Potential for Biosignaling and Interspecific Communication within Ecosystems

Plants are not passive organisms; they actively perceive and respond to their environment through a complex network of signals. cragenomica.esfrontiersin.orgnih.gov Chemical cues, in the form of secondary metabolites, are a primary mode of communication. usp.brarvensis.comresearcherslinks.com While direct evidence for this compound acting as a signaling molecule is yet to be established, its properties as a secondary metabolite allow for speculation on its potential roles in interspecific communication.

Within an ecosystem, plants can release volatile organic compounds (VOCs) or root exudates that can be detected by other organisms. usp.brschweizerbart.de These chemical signals can warn neighboring plants of herbivore attacks, attract predators of herbivores, or influence the behavior of symbiotic organisms. arvensis.comschweizerbart.de As a phenolic compound, this compound could potentially be part of the chemical bouquet released by a plant in response to biotic or abiotic stress.

The release of this compound into the rhizosphere could act as a signal to soil microorganisms, influencing processes such as nitrogen fixation or mycorrhizal associations, which are critical for plant health and ecosystem functioning. nih.govnih.gov The antimicrobial nature of this compound suggests that it could also function as a deterrent, sending a "keep away" signal to pathogenic fungi and bacteria.

Future Directions in Obtustyrene Research

Advanced Elucidation of Undetermined Biosynthetic Steps

The biosynthetic pathway of Obtustyrene is currently not well understood. foodb.cahmdb.ca Marine algae, particularly from the genus Laurencia, are known to produce a vast array of halogenated secondary metabolites, including terpenes and acetogenins, often through the action of specific halogenating enzymes. mdpi.comnih.gov Future research must focus on identifying the complete enzymatic cascade responsible for this compound's formation, from primary metabolic precursors to the final halogenated structure.

Key research objectives will include the identification of the core scaffold's origin and the specific enzymes that carry out the essential tailoring steps. It is hypothesized that the pathway involves a key halogenation step catalyzed by a haloperoxidase, an enzyme common in marine algae that utilizes bromide or chloride ions from seawater. mdpi.commdpi.com Subsequent enzymatic modifications are likely required to complete the synthesis.

A primary direction will be the use of genome mining on Laurencia obtusa. researchgate.netresearchgate.net By sequencing its genome and transcriptome, researchers can identify putative biosynthetic gene clusters (BGCs) that contain genes encoding for halogenases, methyltransferases, and other enzyme classes potentially involved in this compound synthesis. nih.govresearchgate.net Once candidate genes are identified, their function can be confirmed through heterologous expression in model organisms and subsequent in vitro enzymatic assays.

Table 1: Proposed Research Plan for Elucidating this compound Biosynthesis

Research Step Methodology Objective
Precursor Identification Isotopic labeling studies using stable isotopes (e.g., ¹³C, ²H) in Laurencia obtusa cultures. To trace the metabolic origin of the carbon skeleton of this compound.
Gene Cluster Discovery Whole-genome sequencing of Laurencia obtusa; bioinformatics analysis using tools like antiSMASH. To identify the biosynthetic gene cluster (BGC) responsible for this compound production.
Enzyme Identification Transcriptomic analysis (RNA-seq) under varying conditions to correlate gene expression with this compound production. To pinpoint candidate genes for halogenases, oxidoreductases, and methyltransferases within the BGC.

| Functional Characterization | Heterologous expression of candidate genes in hosts (e.g., E. coli, yeast); in vitro biochemical assays with putative substrates. | To confirm the specific catalytic function of each enzyme in the pathway. |

Development of Novel and Sustainable Synthetic Routes for this compound and Analogs

Currently, a dedicated total synthesis for this compound has not been widely reported, presenting an opportunity for significant innovation in synthetic organic chemistry. foodb.cahmdb.ca Future work should prioritize the development of a concise, stereoselective, and high-yielding total synthesis. Such a route would not only confirm the structure of this compound but also provide access to sufficient quantities for comprehensive biological evaluation.

A key challenge in the synthesis will be the strategic installation of the halogen atom and the control of stereochemistry. Modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions, could be pivotal for constructing the styrene (B11656) backbone. rsc.org Furthermore, the development of a flexible synthetic strategy is crucial, as it would enable the creation of a library of this compound analogs. nih.govnih.govresearchgate.net By systematically modifying the substitution patterns on the aromatic ring or altering the side chain, these analogs can be used to probe structure-activity relationships (SAR) and potentially optimize biological activity.

Table 2: Comparison of Conventional vs. Proposed Sustainable Synthetic Approaches

Synthetic Aspect Conventional Approach Proposed Sustainable Approach
Starting Materials Petroleum-derived feedstocks. Bio-circular feedstocks (e.g., tall oil-derived styrene). lanxess.com
Solvents Chlorinated or volatile organic solvents (VOCs). Bio-based solvents (e.g., Cyrene) or aqueous media.
Catalysis Stoichiometric reagents, heavy metal catalysts. Biocatalysis (enzyme-mediated reactions), photocatalysis, or highly efficient transition-metal catalysis to minimize waste.
Energy Consumption High-temperature and high-pressure conditions. Lower-energy reaction conditions, potentially microwave-assisted synthesis.

Comprehensive Chemoinformatic and Multi-Omics Based Studies for Holistic Understanding

To achieve a holistic understanding of this compound, future research must integrate computational and systems biology approaches. nih.gov Chemoinformatics and multi-omics studies can provide deep insights into the compound's ecological role, potential bioactivities, and the regulatory networks governing its production in Laurencia obtusa.

A multi-omics strategy would connect the genetic potential of the organism to its metabolic output. nih.gov This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics. By correlating the expression of the identified biosynthetic gene cluster with the metabolic profile of the alga under different environmental conditions, researchers can understand the triggers and regulation of this compound production. This approach could reveal its function as a defense compound, a signaling molecule, or its role in symbiotic interactions.

In silico methods offer a powerful, resource-efficient way to predict the biological activities of this compound and its synthetic analogs. mdpi.comnih.gov Molecular docking studies can be performed to screen this compound against a wide range of protein targets, such as enzymes and receptors associated with human diseases. nih.govnih.gov These computational predictions can generate hypotheses about the compound's mechanism of action and guide experimental validation, thereby accelerating the discovery of its therapeutic potential. scielo.brresearchgate.net

Table 3: Integrated Omics and Chemoinformatic Workflow for this compound Research

Discipline Technique/Tool Research Goal
Genomics Next-Generation Sequencing (NGS) To sequence the Laurencia obtusa genome and identify the this compound BGC.
Transcriptomics RNA-Sequencing (RNA-Seq) To study the expression levels of the BGC genes under various stimuli.
Proteomics Mass Spectrometry-based Proteomics To detect the presence and abundance of the biosynthetic enzymes.
Metabolomics Liquid Chromatography-Mass Spectrometry (LC-MS) To quantify this compound and related metabolites, correlating them with transcriptomic/proteomic data. nih.gov
Chemoinformatics Molecular Docking, ADMET Prediction To predict potential protein targets and drug-like properties of this compound and its analogs in silico. nih.govscielo.br

| Systems Biology | Network Analysis | To build a model of the metabolic and regulatory network controlling this compound biosynthesis. |

By pursuing these future research directions, the scientific community can move beyond simple isolation and characterization, unlocking a comprehensive understanding of this compound's biochemistry, synthetic accessibility, and functional significance.

Q & A

Q. What are the established synthetic pathways for Obtustyrene, and how can researchers optimize reaction yields?

this compound synthesis typically involves palladium-catalyzed cross-coupling or regioselective alkene functionalization. To optimize yields:

  • Conduct reaction parameter screening (temperature, solvent, catalyst loading) using Design of Experiments (DoE) frameworks .
  • Monitor reaction progress via GC-MS or HPLC to identify intermediates and byproducts .
  • Compare spectroscopic data (¹H/¹³C NMR, IR) with literature to confirm product identity and purity thresholds (>95%) .

Q. What analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

Prioritize a multi-technique approach:

  • Structural confirmation : NMR (¹H/¹³C, DEPT) for backbone elucidation; HRMS for molecular mass validation .
  • Purity assessment : HPLC with UV/vis detection or GC-FID to quantify impurities .
  • Thermal stability : Differential Scanning Calorimetry (DSC) to determine decomposition thresholds .

Q. How can researchers identify gaps in existing literature on this compound’s biological or chemical applications?

  • Perform systematic literature reviews using databases (SciFinder, Reaxys) with keywords like “this compound derivatives” or “structure-activity relationships.”
  • Map trends using citation analysis tools (VOSviewer) to highlight understudied areas (e.g., enantioselective synthesis) .
  • Cross-reference patent databases for unpublished industrial methodologies .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported spectroscopic data for this compound analogs?

  • Replicate disputed experiments under controlled conditions (e.g., inert atmosphere, standardized solvents) .
  • Use high-field NMR (≥500 MHz) with cryoprobes to enhance signal resolution for overlapping peaks .
  • Apply multivariate statistical analysis (PCA, PLS) to correlate spectral anomalies with synthetic variables .

Q. What methodologies are suitable for investigating this compound’s reaction mechanisms at the molecular level?

  • Kinetic studies : Use stopped-flow UV/vis spectroscopy to track intermediate formation rates .
  • Computational modeling : DFT calculations (Gaussian, ORCA) to map transition states and activation barriers .
  • Isotopic labeling : ²H or ¹³C isotopic tracers to elucidate bond cleavage/formation pathways .

Q. How can researchers ensure reproducibility in this compound-based studies, particularly in interdisciplinary collaborations?

  • Adopt FAIR data principles: Document protocols in machine-readable formats (e.g., Electronic Lab Notebooks) .
  • Validate key findings through round-robin experiments across independent labs .
  • Provide raw datasets (spectra, chromatograms) in open-access repositories (Zenodo, Figshare) .

Q. What strategies are effective for analyzing conflicting biological activity data of this compound derivatives?

  • Dose-response normalization : Standardize assays (e.g., IC50 values) across cell lines to control for variability .
  • Meta-analysis : Aggregate data from public repositories (ChEMBL, PubChem) to identify outliers .
  • Structure-Activity Landscape Modeling (SALI) : Quantify activity cliffs and correlate with substituent effects .

Methodological Frameworks

Q. Which frameworks (e.g., FINER, PICO) are applicable to formulating this compound-related research hypotheses?

  • FINER Criteria : Ensure questions are Feasible (e.g., accessible instrumentation), Interesting (novel substituent effects), Novel (unexplored bioactivity), Ethical (non-animal testing alternatives), and Relevant (therapeutic potential) .
  • PICO for Biological Studies : Define Population (cell/organism type), Intervention (this compound dose), Comparison (control compounds), Outcome (apoptosis, enzyme inhibition) .

Q. How should researchers address challenges in scaling up this compound synthesis for preclinical studies?

  • Flow chemistry : Optimize continuous processes to reduce batch variability .
  • Quality-by-Design (QbD) : Use risk assessment matrices (ICH Q9) to prioritize critical process parameters .
  • Green chemistry metrics : Calculate E-factors and atom economy to minimize waste .

Data Integrity & Reporting

Q. What are the best practices for documenting and sharing this compound research data?

  • Follow journal-specific guidelines (e.g., Beilstein Journal protocols) for experimental detail inclusion .
  • Annotate spectra with acquisition parameters (solvent, frequency) in Supplementary Information .
  • Use standardized metadata schemas (ISA-Tab) for dataset interoperability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.